molecular formula C21H25N3O6 B11542762 N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

Cat. No.: B11542762
M. Wt: 415.4 g/mol
InChI Key: HUTMSRIAGCPWSB-QRVIBDJDSA-N
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Description

N-({N’-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: N-({N’-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

Preparation Methods

The synthesis of this compound involves several steps. One approach is the click synthesis using ultrasound irradiation

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Depending on the specific reaction, reagents like oxidizing agents, reducing agents, and nucleophiles may be employed.

    Major Products: These reactions can yield diverse products, such as modified quinoline derivatives or hybrid molecules.

Scientific Research Applications

    Antimalarial Activity: Some derivatives of this compound exhibit moderate to high antimalarial activity, making them potential candidates for malaria treatment.

    Anticancer Properties: Compounds (3) and (9) have shown promising activity against cancer cell lines (MCF-7, HCT-116, and Hela).

    Antibacterial Screening: The synthesized compounds exhibit moderate to good inhibition against bacteria.

Mechanism of Action

  • The exact mechanism remains an active area of research. it likely involves interactions with cellular targets or pathways related to malaria parasites and cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-[(2Z)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H25N3O6/c1-13(16-8-7-15(27-2)11-18(16)29-4)23-24-20(25)12-22-21(26)14-6-9-17(28-3)19(10-14)30-5/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-13-

InChI Key

HUTMSRIAGCPWSB-QRVIBDJDSA-N

Isomeric SMILES

C/C(=N/NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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